N-(2-chloro-4-fluorophenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-(2-chloro-4-fluorophenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a pyrrolopyrimidine derivative featuring:
- A pyrrolo[3,2-d]pyrimidin-4-one core substituted with methyl (C5), phenyl (C7), and propyl (N3) groups.
- A sulfanyl-acetamide side chain linked to a 2-chloro-4-fluorophenyl moiety. The chloro-fluorophenyl group may enhance lipophilicity and target binding via halogen interactions .
Properties
IUPAC Name |
N-(2-chloro-4-fluorophenyl)-2-(5-methyl-4-oxo-7-phenyl-3-propylpyrrolo[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClFN4O2S/c1-3-11-30-23(32)22-21(17(13-29(22)2)15-7-5-4-6-8-15)28-24(30)33-14-20(31)27-19-10-9-16(26)12-18(19)25/h4-10,12-13H,3,11,14H2,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSLMRBWGHCXBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C(=CN2C)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClFN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-fluorophenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The starting materials often include substituted anilines, pyrrolopyrimidine derivatives, and acylating agents. Common reaction conditions may involve the use of solvents like dichloromethane, catalysts such as palladium, and reagents like thionyl chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4-fluorophenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Halogen substitution reactions, particularly involving the chloro and fluoro groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(2-chloro-4-fluorophenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide exhibit promising anticancer properties. For instance, studies have shown that pyrrolo[3,2-d]pyrimidine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Anti-inflammatory Properties
The compound's structural characteristics suggest potential anti-inflammatory effects. In silico studies using molecular docking have indicated that similar compounds may inhibit enzymes like 5-lipoxygenase (5-LOX), which plays a critical role in inflammatory processes. This positions the compound as a candidate for further optimization in anti-inflammatory drug development.
Antimicrobial Activity
Preliminary investigations into related compounds have revealed antimicrobial properties, suggesting that this compound could be effective against various bacterial strains. These findings warrant further exploration to evaluate its efficacy and mechanism of action.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that a related pyrrolo-pyrimidine compound exhibited significant cytotoxicity against breast cancer cells (MCF-7). The study utilized both in vitro assays and molecular modeling to elucidate the compound's mechanism of action, highlighting its potential as an anticancer agent.
Case Study 2: Anti-inflammatory Mechanism
In another investigation focused on anti-inflammatory properties, researchers employed molecular docking simulations to assess the binding affinity of related compounds to 5-lipoxygenase. The results indicated a strong interaction between the compound and the enzyme, suggesting its potential as a lead compound for developing new anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of N-(2-chloro-4-fluorophenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s functional groups enable it to bind to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Modifications
The pyrrolo[3,2-d]pyrimidine core differentiates the target compound from analogs with thieno[2,3-d]pyrimidine or thieno[3,2-d]pyrimidine scaffolds (Table 1).
Table 1: Core Heterocycle Comparison
Key Observations :
- Substituent Effects: The propyl group in the target compound increases hydrophobicity compared to the allyl group in the thieno[2,3-d]pyrimidine analog .
Substituent Analysis
Acetamide Side Chain
- The target compound’s 2-chloro-4-fluorophenyl group contrasts with the 2-methylphenyl group in the thieno[2,3-d]pyrimidine analog . Halogen Effects: Chlorine and fluorine may engage in halogen bonding with biological targets, enhancing affinity compared to the methyl group’s steric effects .
- Sulfanyl Linkage : Common across analogs, this group facilitates hydrogen bonding and metabolic stability.
Aromatic and Heterocyclic Substituents
Physicochemical and Pharmacokinetic Properties
Table 2: Property Comparison
| Property | Target Compound | Thieno[2,3-d]pyrimidine Analog | Thieno[3,2-d]pyrimidine Analog |
|---|---|---|---|
| H-Bond Donors | 1 | 1 | 1 |
| H-Bond Acceptors | 6 | 7 | 6 |
| LogP* | ~3.5 | ~3.2 | ~3.8 |
| Molecular Weight | ~480 | 477.56 | 459.94 |
*Estimated using fragment-based methods.
Key Observations :
- The target compound’s higher molecular weight and LogP (vs.
- Similar H-bond donor/acceptor counts across analogs imply comparable solubility profiles under physiological conditions.
Research Findings and Implications
NMR Spectral Comparisons
- As demonstrated in , NMR analysis of analogous compounds reveals that substituent-induced chemical shift changes (e.g., in regions A and B) can pinpoint structural modifications. For the target compound, shifts in aromatic proton regions (e.g., 7-phenyl group) would distinguish it from analogs with furan or methylphenyl substituents.
Biological Activity
N-(2-chloro-4-fluorophenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound with potential therapeutic applications. The compound's structure suggests that it may interact with various biological targets, leading to diverse pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical studies, and potential therapeutic uses.
Chemical Structure and Properties
The molecular formula of the compound is , and its structure includes a chloro-fluorophenyl moiety and a pyrrolopyrimidine derivative. The presence of halogen atoms (chlorine and fluorine) is known to enhance the biological activity due to increased lipophilicity and metabolic stability .
- Enzyme Inhibition : Preliminary studies indicate that compounds with similar structural features exhibit inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This inhibition may be relevant for treating neurodegenerative diseases like Alzheimer's .
- Anticancer Activity : Analogous compounds have demonstrated anticancer properties by inducing apoptosis in cancer cell lines. The mechanism often involves the modulation of cell cycle regulators and apoptotic pathways .
- Antioxidant Properties : Certain derivatives have shown antioxidant activity, which can protect cells from oxidative stress—a factor implicated in various diseases including cancer and neurodegeneration .
Biological Activity Data
A summary of biological activities observed in related compounds can be found in the following table:
Case Studies
- Neuroprotective Effects : A study evaluated the neuroprotective effects of similar compounds against Aβ-induced toxicity in neuronal cells. Results indicated significant reductions in cell death and improvements in cell viability when treated with the compound at varying concentrations .
- Anticancer Efficacy : In vitro studies on cancer cell lines showed that N-(2-chloro-4-fluorophenyl)-2-(sulfanyl)acetamide derivatives could inhibit tumor growth by inducing cell cycle arrest and apoptosis at concentrations ranging from 0.5 to 10 µM .
- In Vivo Studies : Animal models have been used to assess the pharmacokinetics and therapeutic potential of related compounds, revealing promising results in tumor reduction and neuroprotection with minimal toxicity observed at therapeutic doses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
